![molecular formula C22H35NO3 B568719 Dehydroabietic Acid 2-Aminoethanol Salt CAS No. 642989-65-9](/img/structure/B568719.png)
Dehydroabietic Acid 2-Aminoethanol Salt
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Description
Dehydroabietic Acid 2-Aminoethanol Salt is a compound that can be separated from rosin, other rosin acids, and rosin materials either present in rosin or formed in the disproportionation of rosin . It has a molecular formula of C22H53NO3 and a molecular weight of 361.52 . The compound is produced at very high yields and purity, and contains several different functional groups, such as carboxylic acid, amine, ester, alcohol, and an aromatic group .
Synthesis Analysis
The synthesis of Dehydroabietic Acid 2-Aminoethanol Salt involves the disproportionation of rosin, where about 80-90% of the dehydroabietic acid formed is isolated as the 2-aminoethanol salt . This process is efficient and simple, allowing for the isolation of dehydroabietic acid from disproportionated rosin .Molecular Structure Analysis
The molecular structure of Dehydroabietic Acid 2-Aminoethanol Salt is characterized by several different functional groups, including carboxylic acid, amine, ester, alcohol, and an aromatic group . These functional groups are useful as the linking unit to the hydrophilic part in synthesizing surfactants .Chemical Reactions Analysis
The chemical reactions involving Dehydroabietic Acid 2-Aminoethanol Salt are primarily related to its solubility in various solvents. The solubility of dehydroabietic acid was found to be positively correlated with temperature, and it was found to be suitable for solubilization in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene .Physical And Chemical Properties Analysis
Dehydroabietic Acid 2-Aminoethanol Salt has a molecular weight of 361.52 . Its solubility in various solvents is influenced by temperature, and it is suitable for solubilization in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene .Safety and Hazards
Dehydroabietic Acid 2-Aminoethanol Salt is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician if one feels unwell .
properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2-aminoethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2.C2H7NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;3-1-2-4/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22);4H,1-3H2/t17-,19-,20-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWOHCVXJUEBA-YGJXXQMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C.C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C.C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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